(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid
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Overview
Description
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid is a limonoid glucoside found in the peel of Citrus tangerina . Limonoids are a class of highly oxygenated triterpenoid secondary metabolites, primarily found in citrus fruits such as lemons, limes, oranges, and grapefruits . These compounds are known for their bitter taste and various biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
The preparation of nomilinic acid 17-O-beta-D-glucoside involves the extraction from citrus peels, followed by purification processes. The synthetic route typically includes the isolation of limonoid aglycones from citrus fruits, which are then glycosylated to form the glucoside . Industrial production methods may involve large-scale extraction and purification techniques to obtain high-purity compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more highly oxygenated derivatives, while reduction can yield less oxygenated compounds .
Scientific Research Applications
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, it is investigated for its anti-cancer, anti-inflammatory, and antioxidant activities . In medicine, it shows promise as a therapeutic agent for various diseases, including cancer and viral infections .
Mechanism of Action
The mechanism of action of nomilinic acid 17-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and pathways . The compound also has antioxidant properties, which help protect cells from oxidative stress and damage .
Comparison with Similar Compounds
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid is similar to other limonoid glucosides, such as limonin-17-beta-D-glucopyranoside and nomilin . it is unique in its specific structural features and biological activities. For example, while limonin-17-beta-D-glucopyranoside is the most common glucoside, nomilinic acid 17-O-beta-D-glucoside has distinct pharmacological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
125107-15-5 |
---|---|
Molecular Formula |
C34H48O16 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C34H48O16/c1-15(36)47-21(12-22(38)39)32(5)18-7-9-31(4,34(27(50-34)28(43)44)33(18,6)20(37)11-19(32)30(2,3)45)26(16-8-10-46-14-16)49-29-25(42)24(41)23(40)17(13-35)48-29/h8,10,14,17-19,21,23-27,29,35,40-42,45H,7,9,11-13H2,1-6H3,(H,38,39)(H,43,44)/t17-,18-,19+,21-,23-,24+,25-,26+,27-,29+,31+,32-,33+,34?/m1/s1 |
InChI Key |
MUZNNCNJBAPYJF-RFDVNOEESA-N |
SMILES |
CC(=O)OC(CC(=O)O)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C |
Isomeric SMILES |
CC(=O)O[C@H](CC(=O)O)[C@@]1([C@H]2CC[C@@]([C@@]3([C@@]2(C(=O)C[C@H]1C(C)(C)O)C)[C@H](O3)C(=O)O)(C)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nomilinic acid glycoside; Nomilinic acid 17-O-beta-D-glucoside; |
Origin of Product |
United States |
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